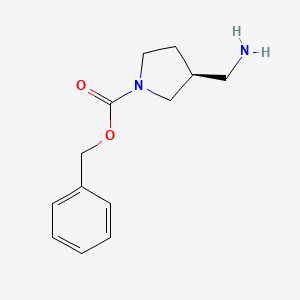

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Synthetic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. researchgate.netnih.gov This structural characteristic, combined with the presence of stereogenic centers, makes chiral pyrrolidines highly sought-after components in the design of new therapeutic agents. nih.gov

The versatility of the pyrrolidine scaffold is evident in its presence in numerous FDA-approved drugs and natural products. nih.govfrontiersin.org These compounds exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. frontiersin.org The ability to introduce various substituents onto the pyrrolidine ring at specific stereocenters allows chemists to fine-tune the pharmacological properties of a molecule, enhancing its potency and selectivity. researchgate.netacs.org The introduction of multiple stereogenic centers within the pyrrolidine framework can lead to improved or even entirely new biological activities. acs.org

Role of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine as a Key Chiral Building Block and Intermediate

This compound serves as a critical chiral building block in the synthesis of more complex molecules. chemimpex.com Its structure incorporates a protected amine, which allows for selective chemical transformations at other parts of the molecule. The "Cbz" or "Z" group (benzyloxycarbonyl) is a common protecting group for amines in organic synthesis.

This compound is particularly valuable as a precursor for synthesizing a variety of bioactive molecules. chemimpex.com Its unique architecture, featuring the pyrrolidine ring, facilitates the introduction of diverse functional groups, making it a versatile intermediate in the preparation of intricate compounds. chemimpex.com Researchers utilize this building block in asymmetric synthesis to create compounds with specific, predetermined stereochemistry, a critical factor for drug efficacy. chemimpex.com The ability to construct chiral pyrrolidines with high enantioselectivity is a significant area of research, with both chemical and biocatalytic methods being developed. escholarship.orgnih.gov

The application of such chiral building blocks extends to the synthesis of various pharmaceutical agents, including those targeting neurological disorders. chemimpex.com Furthermore, this compound and its derivatives are employed in the synthesis of peptide-based therapeutics, where the pyrrolidine structure can enhance stability and biological activity. chemimpex.com The strategic use of this compound and similar chiral intermediates enables the efficient construction of novel chemical entities with the potential for significant therapeutic impact. frontiersin.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZARJOZJFAOQF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Aminomethyl 1 N Cbz Pyrrolidine and Its Derivatives

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The asymmetric construction of the pyrrolidine ring is the foundational challenge in synthesizing the target molecule. The primary approaches involve either utilizing readily available chiral starting materials or inducing chirality from achiral precursors.

The chiral pool approach is a highly effective strategy that utilizes naturally occurring chiral molecules as starting materials to establish key stereocenters. mdpi.com L-proline, a readily available and inexpensive amino acid, is a common precursor for the synthesis of chiral pyrrolidine derivatives. mdpi.comresearchgate.net The synthesis of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine can be envisioned starting from N-Cbz-L-proline.

A representative synthetic sequence involves the manipulation of the carboxylic acid functionality of proline to introduce the aminomethyl group at the C-3 position. While a direct conversion is complex, a common strategy involves multi-step transformations. For instance, N-Cbz-L-proline can be converted to N-Cbz-4-hydroxy-L-proline, which serves as a versatile intermediate. The hydroxyl group can be transformed into a suitable leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with a cyanide or azide source. Subsequent reduction of the nitrile or azide group yields the desired aminomethyl functionality. The stereochemistry at the C-2 position of proline directs the stereochemical outcome of the subsequent reactions, ensuring the desired (S)-configuration in the final product.

Table 1: Illustrative Chiral Pool Synthesis Steps from Proline Derivatives

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | L-Proline | Cbz-Cl, Base | N-Cbz-L-Proline | Protection of the secondary amine |

| 2 | N-Cbz-L-Proline | e.g., LiAlH₄ | (S)-1-(Benzyloxycarbonyl)pyrrolidin-2-yl)methanol | Reduction of carboxylic acid |

| 3 | (S)-1-(Benzyloxycarbonyl)pyrrolidin-2-yl)methanol | Various steps | (S)-3-functionalized-1-N-Cbz-pyrrolidine | Introduction of functionality at C3 |

| 4 | (S)-3-Azido-1-N-Cbz-pyrrolidine | H₂, Pd/C | (S)-3-Amino-1-N-Cbz-pyrrolidine | Reduction to amine |

| 5 | (S)-3-Cyano-1-N-Cbz-pyrrolidine | LiAlH₄ or H₂, Raney Ni | This compound | Reduction to aminomethyl group |

Desymmetrization of achiral, meso, or prochiral precursors is a powerful method for generating chiral molecules. nih.gov This strategy involves the differentiation of two enantiotopic groups in a symmetrical starting material, often through catalysis, to produce a complex, enantioenriched product in a highly controlled manner. nih.gov

One notable approach is the desymmetrization of oxetanes. organic-chemistry.orgfigshare.comnih.gov This method can produce chiral pyrrolidines with high stereocontrol. organic-chemistry.org For example, the reaction can utilize a chiral auxiliary like tert-butylsulfinamide or a chiral phosphoric acid catalyst to achieve asymmetric induction. organic-chemistry.orgacs.org The process enables the synthesis of chiral pyrrolidines that might otherwise be challenging to access. figshare.comnih.gov

Another powerful technique is the palladium-catalyzed desymmetrizing carboamination of meso-diallylpyrrolidinyl ureas. This reaction constructs a C-N and a C-C bond simultaneously, yielding fused bicyclic ureas with three stereocenters in good diastereoselectivity and high enantioselectivity. nih.gov While these examples may not directly produce this compound, they illustrate the principle of creating the core chiral pyrrolidine structure from a symmetric precursor, a strategy that can be adapted for the synthesis of various substituted pyrrolidines.

Functionalization and Derivatization Strategies

Once the chiral pyrrolidine core is established, subsequent steps focus on installing the required functional groups and performing further derivatizations for specific applications.

The introduction of the aminomethyl group (-CH₂NH₂) at the 3-position is a critical transformation. This is typically achieved by the chemical reduction of a precursor functional group. Common precursors include nitriles (-CN) or amides (-CONH₂).

For instance, if a synthetic route provides (S)-1-N-Cbz-pyrrolidine-3-carbonitrile, this intermediate can be reduced to the target primary amine.

Common Reduction Methods for Nitrile to Amine Conversion:

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Chemical Reduction: Employing strong reducing agents such as Lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Alternatively, starting from (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid, the acid can be converted to an amide via standard coupling chemistry, followed by reduction of the amide to the amine.

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. studysmarter.co.uk In the synthesis of this compound and its derivatives, the Cbz and Boc groups are commonly employed.

Cbz (Benzyloxycarbonyl) Group: The Cbz group is used to protect the pyrrolidine nitrogen. total-synthesis.com It is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to a wide range of reaction conditions, including mildly acidic and basic environments. organic-chemistry.orgguidechem.com The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl ether linkage to release the free amine, toluene, and carbon dioxide. total-synthesis.com

Boc (tert-Butoxycarbonyl) Group: The Boc group is often used to protect the primary amine of the aminomethyl moiety, especially if further derivatization of the pyrrolidine ring is required. The Boc group is orthogonal to the Cbz group, meaning one can be removed selectively without affecting the other. nih.gov Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O). Its removal is accomplished under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), conditions to which the Cbz group is generally stable. total-synthesis.com

This orthogonality is crucial, for example, in synthesizing a derivative on the pyrrolidine nitrogen after the aminomethyl group has been installed and protected.

Table 2: Orthogonal Protection Strategy Example

| Compound | Protecting Group 1 (Pyrrolidine N) | Protecting Group 2 (Aminomethyl N) | Deprotection Condition for PG1 | Deprotection Condition for PG2 |

| (S)-3-((Boc-amino)methyl)-1-N-Cbz-pyrrolidine | Cbz | Boc | H₂, Pd/C | TFA or HCl |

The primary amine of the aminomethyl group serves as a versatile handle for creating a diverse range of derivatives. A key class of derivatives is sulfonamides, which are prevalent in many pharmaceutical agents. The synthesis of trifluoromethanesulfonylaminomethyl derivatives involves the reaction of the primary amine with a trifluoromethanesulfonylating agent.

The reaction is typically carried out by treating this compound with trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (B92270), to neutralize the acid byproduct. unibo.itmdpi.com

General Reaction Scheme: this compound + Tf₂O/Base → (S)-1-N-Cbz-3-((trifluoromethanesulfonylamino)methyl)pyrrolidine

This transformation yields a stable triflamide derivative, which can exhibit significantly different physicochemical and biological properties compared to the parent amine. unibo.it The trifluoromethanesulfonamide (−NHTf) group can act as a potent hydrogen-bond donor, influencing molecular interactions. mdpi.com

Cleavage Strategies for the Cbz Protecting Group

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the conventional and widely used method for the deprotection of Cbz-protected amines. scientificupdate.com The process involves the cleavage of the benzylic C-O bond by reduction, typically with hydrogen gas in the presence of a metal catalyst. total-synthesis.com This reaction releases the unprotected amine, with toluene and carbon dioxide as by-products, following the spontaneous decarboxylation of the intermediate carbamic acid. total-synthesis.com

The most common catalyst for this transformation is palladium on an activated carbon support (Pd/C). scientificupdate.com The reaction is generally clean, efficient, and proceeds under mild conditions, making it a preferred choice in many synthetic routes. organic-chemistry.org

Catalytic Transfer Hydrogenation (CTH): To circumvent the safety hazards associated with using flammable and explosive hydrogen gas, catalytic transfer hydrogenation (CTH) has emerged as a powerful alternative. researchgate.net In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. This approach avoids the need for specialized high-pressure hydrogenation equipment. researchgate.net

Common hydrogen donors used for Cbz deprotection include:

Ammonium (B1175870) formate (HCOONH4) : This reagent is frequently used with Pd/C. The reaction can be accelerated using microwave irradiation, significantly reducing reaction times. researchgate.net For instance, microwave-assisted deprotection of Cbz-protected amines with ammonium formate and Pd/C can be completed in as little as 10 minutes at 80°C. researchgate.net

Sodium borohydride (NaBH4) : The combination of NaBH4 with a catalytic amount of Pd-C in methanol provides a rapid and user-friendly method for Cbz cleavage. researchgate.net This system generates hydrogen in situ, and deprotections are often complete within 3 to 10 minutes at room temperature. researchgate.net

Triethylsilane (Et3SiH) : In situ generation of molecular hydrogen by adding triethylsilane to palladium on charcoal allows for the efficient deprotection of benzyl groups under mild, neutral conditions. organic-chemistry.org

These methods are highly effective, often providing excellent yields and simplifying the experimental setup compared to traditional hydrogenation. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Conditions | Reaction Time | Reference |

|---|---|---|---|---|---|

| Pd/C | H₂ (gas) | Methanol | Room Temp, Atmospheric Pressure | ~40 h | total-synthesis.com |

| Pd/C | Ammonium Formate | iso-Propanol | Microwave, 80°C | 10 min | researchgate.net |

| 10% Pd-C | NaBH₄ (1 equiv.) | Methanol | Room Temp | 3-10 min | researchgate.net |

| Pd/C | Triethylsilane | Not specified | Mild, Neutral | Rapid | organic-chemistry.org |

Other Selective Deprotection Methods

While hydrogenolysis is highly effective, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or certain halogenated aromatic rings. scientificupdate.com In such cases, alternative deprotection methods that offer greater chemoselectivity are required.

Acid-Mediated Cleavage: Lewis acids can facilitate the cleavage of the Cbz group. Reagents such as trimethylsilyl iodide (TMSI) or aluminum chloride (AlCl3) are effective. researchgate.netorganic-chemistry.org The use of AlCl3 in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the efficient deprotection of N-Cbz groups at room temperature. organic-chemistry.org This method demonstrates good functional group tolerance, preserving other reducible groups. organic-chemistry.org Acid-mediated protocols are often metal-free, operationally simple, and scalable, making them attractive alternatives for industrial applications. tdcommons.org

Nucleophilic Deprotection: Another strategy involves the nucleophilic attack at the benzylic carbon of the Cbz group. scientificupdate.com A notable example is the use of 2-mercaptoethanol with a base like potassium phosphate in N,N-dimethylacetamide (DMA) at 75 °C. researchgate.netorganic-chemistry.org This method is superior to standard hydrogenolysis for substrates with sensitive functionalities. researchgate.netorganic-chemistry.org The mechanism involves an SN2 attack by the thiol, leading to the formation of an amine carbonate which then decarboxylates to yield the free amine. scientificupdate.com A similar principle applies to the use of low-carbon alcohols like methanol or ethanol, which can serve as deprotecting reagents for Cbz groups on certain heterocyclic compounds. eurekaselect.com

Photochemical and Radical Cleavage: Modern synthetic chemistry has introduced novel deprotection strategies utilizing light or radical species. Visible light irradiation in the presence of a suitable photocatalyst can induce the mesolytic cleavage of the benzyl C-N bond. researchgate.netresearchgate.net This technique operates under mild conditions and shows excellent chemo- and regioselectivity. researchgate.netresearchgate.net Similarly, tributylstannyl radicals can promote the deprotection of N-Cbz derivatives of amides and specific nitrogen-containing heteroaromatic rings. researchgate.netresearchgate.net

| Method Type | Reagents | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Lewis Acid | Aluminum chloride (AlCl₃) | HFIP | Room Temp | Cost-effective, scalable, good functional group tolerance | organic-chemistry.org |

| Lewis Acid | Trimethylsilyl iodide (TMSI) | Not specified | Not specified | Alternative to hydrogenolysis | researchgate.net |

| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 °C | Tolerates functionalities sensitive to reduction | researchgate.netorganic-chemistry.org |

| Photochemical | Phenolate-type photocatalyst | Not specified | Visible light | Mild conditions, high chemoselectivity | researchgate.net |

| Radical | Tributylstannane, AIBN | Not specified | Not specified | Selectivity for amides and heteroaromatics over basic amines | researchgate.net |

S 3 Aminomethyl 1 N Cbz Pyrrolidine As an Advanced Intermediate in Complex Molecule Synthesis

Precursor in Heterocyclic Chemistry

The unique structural features of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine make it an ideal starting material for the synthesis of diverse heterocyclic compounds. The primary amino group can be readily converted into various functionalities, which can then undergo intramolecular cyclization or participate in multicomponent reactions to afford complex heterocyclic systems.

One important class of heterocyclic compounds that can be accessed from this intermediate is the spiro[pyrrolidine-3,3'-oxindole] framework. This motif is a core structure in several biologically active alkaloids. researchgate.net A plausible synthetic strategy involves the conversion of the primary amine of this compound into an azomethine ylide. This can be achieved through condensation with an aldehyde or ketone. The resulting azomethine ylide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an isatin-derived alkene, to construct the desired spirocyclic system with high stereocontrol. rice.edu The reaction of azomethine ylides with acrylamides or aroylacrylic acids, generated from isatins and α-amino acids, provides a regioselective route to spirooxindoles. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocycles from simple starting materials. windows.netsemanticscholar.org this compound can be employed as the amine component in various MCRs. For instance, in a Ugi-type reaction, the primary amine can react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex acyclic intermediate, which can be designed to undergo a subsequent intramolecular cyclization to form a novel heterocyclic scaffold.

The following table summarizes potential heterocyclic scaffolds that can be synthesized using this compound as a precursor.

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction |

| Spiro[pyrrolidine-3,3'-oxindoles] | [3+2] Cycloaddition | Formation of azomethine ylide followed by reaction with an activated alkene. |

| Fused Pyrrolidines | Intramolecular Cyclization | Derivatization of the aminomethyl group followed by ring closure. |

| Substituted Pyrrolidines | Multicomponent Reactions | Ugi or Passerini-type reactions followed by post-condensation modifications. |

Methodologies for Structural Elaboration

The synthetic utility of this compound is greatly enhanced by the availability of methodologies for its structural elaboration. The presence of two distinct nitrogen atoms, the Cbz-protected pyrrolidine (B122466) nitrogen and the primary amine of the aminomethyl group, allows for selective functionalization.

N-Alkylation and N-Acylation:

The primary amine of the aminomethyl group is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. nih.gov

N-Alkylation: Reaction with alkyl halides or other electrophiles under basic conditions allows for the introduction of a wide variety of substituents. Reductive amination with aldehydes or ketones provides another versatile method for N-alkylation. nih.gov

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent affords the corresponding amides. This reaction is useful for introducing peptidic linkages or other functional groups.

Modification of the Pyrrolidine Ring:

Following the removal of the Cbz protecting group, typically by hydrogenolysis, the secondary amine of the pyrrolidine ring becomes available for functionalization. This allows for the introduction of substituents at the N-1 position, further increasing the molecular diversity that can be achieved from this building block.

The following table details common methods for the structural elaboration of this compound.

| Reaction Type | Reagents and Conditions | Functional Group Modified | Resulting Structure |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | Primary amine | Secondary or Tertiary amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Primary amine | Secondary amine |

| N-Acylation | Acyl chloride/Anhydride, Base | Primary amine | Amide |

| Cbz Deprotection | H2, Pd/C | Pyrrolidine nitrogen | Secondary amine |

| N-Arylation (post-deprotection) | Aryl halide, Palladium catalyst | Pyrrolidine nitrogen | N-Aryl pyrrolidine |

These methodologies for structural elaboration, combined with its inherent chirality, establish this compound as a powerful and versatile intermediate in the synthesis of complex and biologically relevant molecules.

Applications in Medicinal Chemistry and Drug Discovery Scaffolds

Design and Synthesis of Pyrrolidine-Based Scaffolds for Bioactive Molecules

The design of bioactive molecules frequently relies on scaffolds that provide a rigid and defined three-dimensional structure. The pyrrolidine (B122466) framework, as seen in (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, is a foundational component in numerous natural products and pharmacologically important agents. frontiersin.org Its structural complexity and versatility allow chemists to design and develop more active and less toxic drug candidates. frontiersin.org

In pharmaceutical development, the stereochemistry of a molecule is critical for its efficacy and safety. This compound serves as a valuable chiral building block in asymmetric synthesis. chemimpex.com By incorporating this compound, which has a predefined stereocenter, chemists can direct the synthesis towards a specific, desired enantiomer. This control is crucial, as different enantiomers of a drug can have vastly different biological activities and side-effect profiles. researchgate.netnih.gov The use of a single, pure enantiomer often leads to higher potency and a reduction in unwanted side effects. nih.gov Pyrrolidine derivatives are widely recognized as effective chiral controllers in asymmetric synthesis, making them essential tools for producing enantiomerically pure drugs. nih.govunipa.it

While natural peptides have significant therapeutic potential, their use is often limited by rapid enzymatic degradation in the body. lifechemicals.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. lifechemicals.comnih.gov The rigid, non-planar structure of the pyrrolidine ring makes it an ideal scaffold for constructing these molecules. researchgate.net

By incorporating the pyrrolidine core, researchers can create peptide analogues that mimic key secondary structures, such as α-helices and β-turns, which are often involved in biological interactions. lifechemicals.comnih.gov The this compound scaffold provides a constrained conformation that can enhance binding affinity to target proteins while resisting degradation by proteases. chemimpex.comnih.gov The aminomethyl side chain offers a convenient point for attaching various functional groups to mimic the side chains of natural amino acids, allowing the molecule to interact with biological targets and produce similar physiological effects. lifechemicals.com

| Application Area | Role of this compound Scaffold | Key Advantage |

|---|---|---|

| Enantiomer Production | Acts as a chiral auxiliary to direct stereochemistry. | Ensures synthesis of a single, more effective enantiomer. nih.gov |

| Peptidomimetics | Provides a rigid backbone to mimic peptide secondary structures. | Increases stability against enzymatic degradation and enhances target binding. chemimpex.comlifechemicals.com |

| Enzyme Inhibition | Serves as a core structure for molecules targeting enzyme active sites. | The scaffold's 3D geometry allows for precise interactions with target proteins. |

| Neuroscience Research | Used as a starting point for synthesizing molecules that interact with neurotransmitter systems. | Facilitates the development of potential treatments for neurological disorders. chemimpex.com |

Functionalization for Molecular Target Interaction Studies

The Cbz-protected pyrrolidine scaffold can be readily functionalized, allowing for systematic studies of how different chemical groups interact with specific biological targets. This process is fundamental to structure-activity relationship (SAR) studies, which aim to optimize a drug's potency and selectivity. nih.gov

The pyrrolidine scaffold is a common feature in the development of various enzyme inhibitors. Derivatives of this compound are critical in the synthesis of protease inhibitors, where the specific stereoconfiguration of the molecule influences its binding affinity to the target enzyme. For instance, pyrrolidinedione-based compounds have been identified as novel reversible inhibitors of the bacterial enzyme MurA, a key target for new antibiotics. nih.gov The defined three-dimensional shape of the pyrrolidine ring allows it to fit precisely into the active sites of enzymes, blocking their activity.

This chiral building block and its derivatives are actively used in neuroscience research to synthesize molecules that can probe the function of neurotransmitter systems. chemimpex.com By creating compounds that selectively interact with specific receptors or transporters in the brain, researchers can better understand the mechanisms underlying neurological processes and mental health conditions. chemimpex.com This research is a crucial first step in developing new therapies for a range of neurological disorders.

Bioisosteric Replacements (e.g., Pyrrolidine as a Scaffold for Azetidine (B1206935) Analogs)

Bioisosterism is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical and chemical properties to enhance the compound's pharmacological profile. baranlab.org Saturated heterocyclic rings like pyrrolidine and the smaller, four-membered azetidine are often considered bioisosteres for one another and for other cyclic systems like piperazine. nih.govresearchgate.net

The rationale for such a replacement is to fine-tune a drug's properties. Replacing a more flexible or planar ring system with a rigid, three-dimensional scaffold like pyrrolidine can lead to improved solubility, metabolic stability, and pharmacokinetic profiles. tcichemicals.com This strategy of introducing more sp³ carbon character can help overcome issues of poor bioavailability and toxicity that are sometimes associated with flat, aromatic molecules. tcichemicals.com Therefore, using the pyrrolidine scaffold as a replacement for azetidine or other rings allows medicinal chemists to explore novel chemical space while maintaining or improving the desired biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies via Pyrrolidine Core Modification

The strategic modification of the pyrrolidine core of molecules derived from scaffolds like this compound is a fundamental approach in medicinal chemistry to elucidate Structure-Activity Relationships (SAR). These studies are crucial for optimizing the pharmacological profile of a lead compound by systematically altering its structure to enhance potency, selectivity, and pharmacokinetic properties. While specific and extensive SAR studies focusing solely on the core modifications of this compound are not widely detailed in publicly accessible research, the broader principles of pyrrolidine SAR provide a solid framework for understanding how such modifications would likely impact biological activity.

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can be strategically functionalized. nih.govnih.gov Modifications to this core can influence a molecule's interaction with its biological target by altering its conformation, stereochemistry, and the spatial orientation of its substituents. nih.gov

Influence of Substituents on the Pyrrolidine Ring

The introduction of substituents at various positions on the pyrrolidine ring can significantly modulate the biological activity of the resulting derivatives. The location, size, and electronic properties of these substituents play a critical role in the molecule's ability to bind to its target.

For instance, in a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that the binding pocket for the terminal phenyl ring is compact. This finding suggests that only small, lipophilic groups are well-tolerated at this position. nih.gov While this example pertains to a substituent on a group attached to the pyrrolidine, it underscores the sensitivity of receptor pockets to the steric bulk of the ligand.

In other studies on pyrrolidine-based compounds, it has been observed that substituents at different positions of the pyrrolidine ring have distinct effects on activity. For example, in a series of pyrrolidine pentamine derivatives, modifications at the R1, R3, R4, and R5 positions resulted in varied effects on their inhibitory properties. nih.govnih.gov This highlights the importance of systematically exploring the substitution pattern around the entire pyrrolidine core.

The table below illustrates hypothetical SAR trends for modifications on a generic 3-aminomethylpyrrolidine core, based on established principles in medicinal chemistry.

| Modification Position | Type of Substituent | Predicted Impact on Activity | Rationale |

| C2 | Small alkyl group | May increase steric hindrance, potentially decreasing binding affinity. | The C2 position is adjacent to the nitrogen atom and can influence the orientation of substituents on the nitrogen. |

| C3 | Introduction of a hydroxyl group | Could introduce a new hydrogen bonding interaction, potentially increasing potency. | Hydrogen bonds are crucial for molecular recognition at the active site of many enzymes and receptors. |

| C4 | Fluorine atom | May alter the pKa of the pyrrolidine nitrogen and improve metabolic stability. | Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties and block metabolic pathways. |

| C4 | Bulky substituent | Could provide enhanced selectivity for a specific target. | A bulky group might prevent the molecule from binding to the active sites of off-target proteins. |

| C5 | Methyl group | May provide a beneficial hydrophobic interaction with the target. | Hydrophobic interactions are a major driving force for ligand-protein binding. |

The Critical Role of Stereochemistry

The stereochemistry of the pyrrolidine ring and its substituents is a paramount factor in determining biological activity. nih.gov Chiral centers on the pyrrolidine core dictate the three-dimensional arrangement of the functional groups, which must be precisely oriented to fit into the binding site of a biological target.

For example, studies on antiestrogen (B12405530) benzopyran derivatives have shown that the stereospecific orientation of a 3-R-methylpyrrolidine substituent can significantly alter the binding mode within the hormone-binding pocket of the estrogen receptor α. nih.gov This demonstrates that even a subtle change in stereochemistry can have a profound impact on the pharmacological outcome.

In the context of this compound, the inherent (S)-stereochemistry at the C3 position is a critical determinant of its biological activity. Any modification to the pyrrolidine core would need to consider the resulting stereochemical changes and their potential effects on target engagement.

The following table provides examples of how stereochemistry at different positions on the pyrrolidine ring can influence biological activity in related compounds.

| Compound Series | Stereochemical Variation | Observed Effect on Biological Activity | Reference |

| Antiestrogen benzopyran derivatives | 3-R-methylpyrrolidine vs. 3-S-methylpyrrolidine | The 3-R-methylpyrrolidine orientation was found to be crucial for a pure estrogen receptor α antagonist and selective ER degrader profile. | nih.gov |

| Pyrrolidine pentamine inhibitors | Inversion of stereocenters at R2, R3, and R4 | Truncations to the molecule and alterations in stereochemistry were shown to have significant effects on inhibitory activity. | nih.govnih.gov |

Role in Asymmetric Catalysis and Organocatalysis

The true utility of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine in catalysis is realized through its conversion into more complex molecular architectures. The Cbz (benzyloxycarbonyl) group serves as a protecting group for the ring nitrogen, which, along with the aminomethyl side chain, provides two points for synthetic modification. This allows for the construction of diverse catalyst frameworks designed to create specific chiral environments for asymmetric transformations.

Bifunctional Catalysts (e.g., Thiourea-Amine, Amino-Pyridine)

A highly effective strategy in organocatalysis is the use of bifunctional catalysts, which possess two distinct catalytic moieties that act in concert. The (S)-3-aminomethylpyrrolidine scaffold is ideal for creating such catalysts. By modifying the aminomethyl group, a second functional unit, such as a thiourea (B124793) or an amino-pyridine group, can be introduced.

Thiourea-Amine Catalysts: These are among the most powerful classes of bifunctional organocatalysts. researchgate.net The pyrrolidine (B122466) nitrogen (after deprotection) typically acts as a Lewis base, activating a carbonyl compound by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety, appended to the C-3 side chain, functions as a hydrogen-bond donor, activating and orienting the electrophile. researchgate.netrsc.org This dual activation model within a single molecule creates a highly organized transition state, leading to excellent enantioselectivity in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The synergy between the two functional groups is a key feature of these sophisticated catalysts. rsc.org

Amino-Pyridine Catalysts: Similarly, an amino-pyridine unit can be incorporated to create a different type of bifunctional catalyst. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or a Brønsted base, while the pyrrolidine nitrogen engages in enamine or iminium ion formation. This combination allows for tailored activation modes suitable for a variety of asymmetric transformations.

The performance of these catalysts is highly tunable. The steric and electronic properties can be modified by altering the substituents on the thiourea or pyridine moiety, allowing for optimization for specific substrates and reactions.

| Catalyst Type | Activating Groups | Typical Activation Modes |

| Chiral Diamine | Two amine groups | Lewis base catalysis, H-bonding |

| Thiourea-Amine | Pyrrolidine (amine) + Thiourea | Enamine/Iminium formation + H-bond donation |

| Amino-Pyridine | Pyrrolidine (amine) + Amino-pyridine | Enamine/Iminium formation + H-bond acceptance/Brønsted base |

Pyrrolidine-Based Chiral Ionic Liquids

Chiral Ionic Liquids (CILs) are salts with low melting points that are composed of chiral ions. nih.gov They have emerged as promising recyclable solvents and catalysts for asymmetric synthesis. benthamscience.com The chiral cation or anion of the CIL can create a chiral environment, influencing the stereochemical course of a reaction.

Amino acids are common starting materials for CILs. benthamscience.com For example, chiral ionic liquids have been developed from L-proline, a related pyrrolidine derivative. mdpi.com The same principle can be applied to (S)-3-aminomethylpyrrolidine. By quaternizing one of the nitrogen atoms with appropriate alkyl groups and pairing it with a suitable anion, a pyrrolidine-based CIL can be synthesized. Alternatively, the amine functionality can be used to form a chiral anion. These CILs can serve as both the reaction medium and the chiral inductor, offering advantages in terms of catalyst recovery and reuse.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanisms by which pyrrolidine-based catalysts operate is crucial for their rational design and improvement. Catalysts derived from the (S)-3-aminomethylpyrrolidine scaffold primarily operate through two key activation modes: iminium ion catalysis and hydrogen bonding activation.

Iminium Ion Catalysis

Iminium ion catalysis is a fundamental activation mode for α,β-unsaturated aldehydes and ketones. ub.edu A secondary amine catalyst, such as the deprotected pyrrolidine ring, reacts reversibly with the carbonyl group of the substrate to form a chiral iminium ion. acs.orgnih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. ub.edu

The reaction proceeds as follows:

The secondary amine of the pyrrolidine catalyst attacks the carbonyl of an α,β-unsaturated aldehyde or ketone.

A protonated carbinolamine intermediate is formed, which then eliminates water to generate the chiral iminium ion.

The nucleophile attacks the β-carbon of the iminium ion. The stereochemistry of the catalyst's pyrrolidine ring and its side chain directs this attack, controlling the formation of the new stereocenter.

The resulting enamine intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst for the next cycle.

This catalytic cycle is highly effective for a range of conjugate addition reactions. nih.gov

Hydrogen Bonding Activation

In bifunctional catalysts, particularly the thiourea-amine type, hydrogen bonding plays a critical role. acs.org The thiourea moiety possesses two acidic N-H protons that can form strong, directional hydrogen bonds with electrophilic substrates, such as nitroalkenes or imines. nih.gov

This activation mechanism involves a dual role for the catalyst:

Lewis Base Activation: The pyrrolidine nitrogen forms an enamine with a ketone or aldehyde donor.

Hydrogen Bond Activation: Simultaneously, the thiourea's N-H groups form a "bidentate" hydrogen bond with the acceptor substrate (e.g., the nitro group of a nitroalkene). researchgate.net

This dual activation brings the nucleophile (enamine) and the electrophile (nitroalkene) into close proximity within a highly ordered, chiral transition state. researchgate.net This organization minimizes the activation energy for the desired stereochemical pathway, resulting in high levels of enantioselectivity. Computational and experimental studies have confirmed this synergistic mode of action, highlighting the importance of the cooperative interaction between the two catalytic functionalities. nih.gov

Applications in Stereoselective Transformations

The structural motifs present in this compound are commonly found in organocatalysts that effectively facilitate a range of stereoselective reactions. The pyrrolidine ring provides a rigid backbone to control the spatial arrangement of catalytic groups, which is crucial for achieving high levels of stereoselectivity.

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the creation of chiral molecules. Pyrrolidine-based organocatalysts are widely employed in this transformation. Typically, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks a Michael acceptor, such as a nitroolefin, in a stereocontrolled manner.

While specific studies detailing the direct use of this compound as a primary catalyst for asymmetric Michael additions are not extensively documented in publicly available research, the core structure is a frequent component of more complex, bifunctional catalysts. For instance, the aminomethyl group can be further functionalized to introduce hydrogen-bond-donating groups like ureas, thioureas, or sulfonamides. These groups can activate the Michael acceptor and orient it in the transition state, leading to high diastereo- and enantioselectivity.

Table 1: Representative Data for Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives Detailed research findings and data tables specifically for the catalytic use of this compound in asymmetric Michael additions were not found in the reviewed sources. The table below is a generalized representation based on related pyrrolidine catalysts.

| Entry | Michael Donor | Michael Acceptor | Catalyst Type | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |

| 1 | Cyclohexanone | β-Nitrostyrene | Prolinol ether derivative | Toluene | RT | 95 | >99 | 95:5 |

| 2 | Propanal | Nitrostyrene | Diarylprolinol silyl (B83357) ether | CH2Cl2 | -20 | 89 | 98 | 90:10 |

| 3 | Acetone | Chalcone | Pyrrolidine-thiourea | Dioxane | 0 | 92 | 95 | - |

The asymmetric aldol reaction is another fundamental carbon-carbon bond-forming reaction that benefits greatly from organocatalysis. Similar to the Michael addition, pyrrolidine-based catalysts generate a nucleophilic enamine from a ketone or aldehyde donor. This enamine then adds to an aldehyde acceptor, creating a chiral β-hydroxy carbonyl compound.

The structural elements of this compound are relevant to the design of catalysts for this reaction. The development of bifunctional catalysts, where the aminomethyl group is modified, has been a successful strategy. These modifications can create a catalytic pocket that precisely controls the orientation of both the enamine and the acceptor aldehyde through hydrogen bonding, leading to high stereoselectivity. While proline itself catalyzes aldol reactions, its derivatives often provide superior activity and selectivity.

Table 2: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine-Based Systems Specific data on the catalytic performance of this compound in asymmetric aldol reactions is not readily available. The table illustrates typical results obtained with related prolinamide and prolinol-derived catalysts.

| Entry | Ketone | Aldehyde | Catalyst Type | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) |

| 1 | Acetone | 4-Nitrobenzaldehyde | Prolinamide | DMF | -25 | 98 | 99 | 97:3 |

| 2 | Cyclohexanone | Benzaldehyde | Diarylprolinol | Neat | RT | 94 | >99 | >99:1 |

| 3 | Acetone | Isovaleraldehyde | Proline | DMSO | RT | 97 | 96 | - |

The asymmetric aza-Friedel-Crafts reaction involves the addition of an electron-rich aromatic ring to an imine, forming a chiral amine. Chiral Brønsted acids or Lewis acids are often used as catalysts. Organocatalysts derived from chiral amines can also promote this reaction by activating the imine towards nucleophilic attack.

The Strecker reaction, which synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source, can also be rendered asymmetric using chiral catalysts. These catalysts can be derived from chiral amines that form a chiral Schiff base intermediate or act as a chiral proton shuttle.

While the direct application of this compound as a catalyst in these reactions is not well-documented, its chiral backbone is a valuable starting point for the synthesis of more elaborate catalysts. For instance, the aminomethyl group could be converted into a thiourea or a phosphoric acid moiety, creating a bifunctional catalyst capable of activating the imine electrophile through hydrogen bonding.

Table 3: Overview of Asymmetric Aza-Friedel-Crafts and Strecker-type Reactions Specific examples of this compound as a catalyst for these reactions were not identified. The table provides a general context of these reactions with other organocatalysts.

| Reaction Type | Nucleophile | Electrophile | Catalyst Type | Yield (%) | ee (%) |

| Aza-Friedel-Crafts | Indole | N-Boc-imine | Chiral Phosphoric Acid | 95 | 96 |

| Strecker | TMSCN | Benzaldimine | Chiral Thiourea | 92 | 98 |

Enzymes, such as aldolases, are highly efficient and stereoselective catalysts for aldol reactions in nature and in synthetic applications. These enzymes operate in aqueous media under mild conditions and can provide access to complex chiral molecules.

There is no direct evidence to suggest that this compound itself is used as a substrate or catalyst in enzymatic aldolase-catalyzed reactions. However, the pyrrolidine ring is a common structural motif in many natural products and enzyme inhibitors. Therefore, compounds containing this scaffold could potentially interact with the active sites of enzymes. For example, pyrrolidine-based structures can be designed as mimics of the natural substrates of aldolases or as inhibitors to study enzyme mechanisms. A chemo-enzymatic strategy often involves the use of enzymes to perform key stereoselective transformations on synthetically derived building blocks, which could include pyrrolidine derivatives.

Theoretical and Computational Investigations of S 3 Aminomethyl 1 N Cbz Pyrrolidine and Its Catalytic Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions catalyzed by pyrrolidine (B122466) derivatives. nih.gov By modeling the transition states of key reaction steps, DFT calculations provide critical insights into the origins of stereoselectivity, a crucial feature of catalysts derived from chiral molecules like (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine. nih.govnih.gov

In asymmetric catalysis, such as aldol (B89426) or Michael reactions, the pyrrolidine moiety often activates substrates by forming enamine or iminium ion intermediates. nih.govnih.gov DFT studies on analogous systems, like proline and its derivatives, have shown that the stereochemical outcome is determined by the relative energies of the various possible transition states. nih.gov For a catalyst derived from this compound, the bulky Carboxybenzyl (Cbz) protecting group and the aminomethyl side chain would play significant roles in dictating the facial selectivity of the reaction.

Key interactions that govern stereoselectivity and can be modeled using DFT include:

Steric Hindrance: The Cbz group creates a sterically demanding environment, effectively blocking one face of the reactive intermediate and guiding the incoming reactant to the opposite face.

Hydrogen Bonding: The aminomethyl group, once deprotected or functionalized (e.g., into a thiourea (B124793) or amide), can act as a hydrogen-bond donor. This interaction can orient the substrate in the transition state, leading to high levels of stereocontrol. DFT calculations can precisely map these hydrogen-bonding networks and quantify their stabilizing effect. nih.gov

Non-covalent Interactions: Attractive non-covalent interactions, such as π-stacking between the Cbz group's aromatic ring and the substrate, can further stabilize a specific transition state geometry, enhancing enantioselectivity. researchgate.netacs.org

For example, in a Michael addition reaction, DFT calculations can compare the energy barriers for the formation of different stereoisomers. The transition state leading to the major enantiomer is typically found to be lower in energy due to a combination of stabilizing hydrogen bonds and favorable steric arrangements, as rationalized by computational models. nih.gov

| Parameter | Description | Typical DFT Functional | Basis Set |

| Transition State Geometry | The 3D arrangement of atoms at the highest point on the reaction energy profile. | B3LYP | 6-31G(d,p) |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. Lower values indicate faster reactions. | M06-2X | 6-311+G(d,p) |

| Reaction Energy (ΔG) | The overall energy change of a reaction, indicating whether it is favorable (negative value). | B3LYP | 6-31G(d,p) |

| Non-Covalent Interactions | Analysis of weak interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the transition state. | wB97XD | def2-TZVP |

Conformational Analysis and Molecular Modeling

The catalytic activity and selectivity of pyrrolidine derivatives are profoundly influenced by their three-dimensional structure. Conformational analysis and molecular modeling are used to understand the preferred shapes of this compound and its derivatives, which is essential for rational catalyst design. researchgate.net

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as "up" or "down" (also referred to as endo and exo), depending on the position of certain atoms relative to a plane defined by others. nih.gov The substituent at the C3 position and the bulky N-Cbz group significantly influence the energetic preference for a particular pucker. researchgate.net

Furthermore, rotation around the single bonds, such as the N-Cbz bond and the bonds within the aminomethyl side chain, leads to a multitude of possible conformers. researchgate.net Computational methods can systematically explore this conformational landscape to identify the lowest-energy structures, which are the most populated at equilibrium. researchgate.netresearchgate.net A rigorous conformational search is crucial because assuming an incorrect or high-energy conformer in subsequent DFT calculations of a reaction mechanism can lead to inaccurate predictions of stereoselectivity. researchgate.net

Studies on related N-substituted pyrrolidines have demonstrated that a combination of computational methods can reliably predict the dominant conformers. researchgate.net These findings indicate that even subtle changes in the catalyst's structure can alter the conformational equilibrium, which in turn affects the geometry of the catalytic pocket and the outcome of the reaction. nih.gov

| Computational Method | Purpose | Key Findings |

| Molecular Mechanics (MM) | Rapidly performs an initial conformational search to identify a broad range of possible low-energy structures. | Identifies families of conformers based on ring pucker and side-chain orientation. |

| Density Functional Theory (DFT) | Accurately optimizes the geometry and calculates the relative energies of the conformers found by MM. | Determines the global minimum energy conformer and the relative populations of other low-energy conformers. researchgate.net |

| NMR Chemical Shift Calculation | Computes theoretical NMR shifts (e.g., using the GIAO method) for different conformers. | Comparison with experimental NMR data helps validate the computationally predicted conformational preferences. researchgate.net |

Advanced Computational Tools in Catalyst Design

Beyond DFT and basic molecular modeling, advanced computational tools are increasingly being employed to accelerate the design of novel and more efficient catalysts based on the pyrrolidine scaffold. These tools leverage computational power to screen virtual libraries of catalyst candidates and predict their performance before they are synthesized in the lab.

One such advanced approach involves the development of quantitative structure-activity relationships (QSAR) or quantitative structure-enantioselectivity relationships (QSER). These models establish a mathematical correlation between the structural or electronic properties of a catalyst (descriptors) and its observed activity or selectivity. While not directly found for the title compound, this methodology is broadly applied in catalyst design.

Another innovative tool is the use of specialized software to quantify the steric environment of a catalyst. For instance, the NEST (Numerical Evaluation of STeric effects) tool has been developed to analyze the chiral binding pocket of catalysts and predict enantioselectivities based on steric hindrance. researchgate.netacs.orgchemrxiv.org For a catalyst derived from this compound, such a tool could be used to:

Generate a 3D model of the catalyst-substrate complex.

Quantify the volume of space occupied by different parts of the catalyst around the reactive center.

Predict which enantiomeric product is favored based on the calculated steric map.

These predictive models help researchers to rationally modify the catalyst structure—for example, by changing the protecting group or adding substituents to the aromatic ring of the Cbz group—to enhance its performance. This in silico design process significantly reduces the trial-and-error involved in traditional catalyst development.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation patterns.

Nuclear Magnetic Resonance (NMR)

¹H NMR and ¹³C NMR are primary tools for confirming the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific resonances corresponding to the protons of the pyrrolidine (B122466) ring, the aminomethyl group, and the benzyloxycarbonyl (Cbz) protecting group are expected. Due to the presence of the chiral center at the C3 position, the protons on the pyrrolidine ring may exhibit complex splitting patterns.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the Cbz group, the aromatic carbons of the benzyl (B1604629) group, and the aliphatic carbons of the pyrrolidine ring and the aminomethyl side chain.

Hypothetical NMR Data for this compound The following data is representative and based on typical chemical shifts for similar structures.

¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30 - 7.40 | m | 5H | Aromatic (C₆H₅) |

| 5.12 | s | 2H | Benzylic (-CH₂-Ph) |

| 3.20 - 3.60 | m | 4H | Pyrrolidine Ring (-CH₂-N-CH₂-) |

| 2.70 - 2.85 | m | 2H | Aminomethyl (-CH₂-NH₂) |

| 2.40 - 2.55 | m | 1H | Pyrrolidine Ring (-CH-) |

| 1.80 - 2.00 | m | 1H | Pyrrolidine Ring (-CH₂-) |

| 1.50 - 1.65 | m | 1H | Pyrrolidine Ring (-CH₂-) |

| 1.35 | br s | 2H | Amino (-NH₂) |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 154.8 | Carbonyl (C=O) |

| 137.0 | Aromatic (ipso-C) |

| 128.5 | Aromatic (ortho-C) |

| 128.0 | Aromatic (para-C) |

| 127.8 | Aromatic (meta-C) |

| 66.9 | Benzylic (-CH₂-Ph) |

| 52.5, 46.0 | Pyrrolidine Ring (-CH₂-N-CH₂-) |

| 45.5 | Aminomethyl (-CH₂-NH₂) |

| 38.0 | Pyrrolidine Ring (-CH-) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the most prominent ion observed. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula (C₁₃H₁₈N₂O₂).

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 235.1441 | 235.1443 |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound by separating it from starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for determining the chemical purity of N-protected amino compounds. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzyl group of the Cbz moiety absorbs, typically around 254 nm.

Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~7.5 min |

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. For polar, amine-containing compounds, a polar stationary phase (silica gel) is used with a moderately polar mobile phase. A solvent system for a related precursor, 1-N-Cbz-pyrrolidine-3-carboxylic acid, has been reported as a mixture of n-butanol, formic acid, and water, which could be adapted for this compound. Visualization can be achieved using UV light (due to the Cbz group) or by staining with an amine-specific agent like ninhydrin.

Chiral Purity Determination (e.g., Enantiomeric Excess)

For a chiral molecule like this compound, confirming its enantiomeric purity is of paramount importance. The primary technique for this is chiral HPLC.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are widely used for separating the enantiomers of N-protected amines and their derivatives. The mobile phase is typically a non-polar organic solvent system, such as a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The goal is to achieve baseline separation between the peaks corresponding to the (S)- and (R)-enantiomers, allowing for the accurate calculation of the enantiomeric excess (% ee).

Illustrative Chiral HPLC Method

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (S)-enantiomer | ~10.2 min |

| Expected Retention Time (R)-enantiomer | ~12.5 min |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A high % ee value (typically >99%) confirms the enantiopurity of the target (S)-isomer.

Future Research Trajectories and Emerging Applications

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing synthetic route design, with a focus on minimizing waste, reducing energy consumption, and improving safety. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, is a key enabling technology in this area. semanticscholar.org The synthesis of pyrrolidine (B122466) derivatives, including (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, is poised to benefit significantly from the adoption of flow chemistry protocols.

Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and shorter reaction times compared to traditional batch methods. unimi.it For the synthesis of complex pyrrolidine structures, flow chemistry can facilitate multi-step sequences in a single, uninterrupted process, thereby avoiding the isolation and purification of intermediates, which is a major source of waste. mdpi.com For instance, hazardous reagents or unstable intermediates that are often part of pyrrolidine synthesis can be generated and consumed in situ, enhancing the safety profile of the process. unimi.it

Future research will likely focus on developing robust, scalable flow syntheses for chiral pyrrolidines. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for easy separation and catalyst recycling—a cornerstone of sustainable synthesis. nih.gov The integration of real-time analytical techniques will further allow for rapid optimization and control of the reaction outcome, ensuring high purity and efficiency.

Table 1: Potential Advantages of Flow Chemistry in Pyrrolidine Synthesis

| Feature | Benefit in Synthesis of this compound | Reference |

| Enhanced Heat Transfer | Improved control over exothermic reactions, preventing side reactions and degradation. | unimi.it |

| Precise Reaction Time Control | Minimization of byproduct formation by precise management of residence time in the reactor. | semanticscholar.orgunimi.it |

| Increased Safety | In situ generation and consumption of hazardous intermediates, reducing risks associated with handling and storage. | unimi.it |

| Scalability | Straightforward scaling of production by extending operational time rather than increasing reactor volume. | semanticscholar.org |

| Automation & Integration | Potential for automated multi-step syntheses and integration with purification processes. | mdpi.com |

Exploration in Novel Material Science Applications

The rigid, chiral scaffold of the pyrrolidine ring makes it an attractive component for the design of novel materials with specialized properties. While the direct application of this compound in material science is an emerging area, its structural motifs are relevant to the development of advanced polymers and functional materials. chemimpex.com

One promising avenue is the incorporation of this chiral building block into polymer backbones or as pendant groups. This can induce specific secondary structures, such as helical conformations, leading to materials with unique chiroptical properties. Such polymers could find applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules. The presence of the aminomethyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces and nanoparticles, creating functionalized materials with tailored surface properties.

Furthermore, pyrrolidine-containing polymers are being explored for their potential in biomedical applications. The pyrrolidine ring is a key structural feature in many biologically active molecules and can influence properties like water solubility and binding affinity to biological targets. mdpi.comnih.gov Materials derived from this compound could be investigated for drug delivery systems, hydrogels, and biocompatible coatings.

Table 2: Potential Material Science Applications for Pyrrolidine Scaffolds

| Application Area | Potential Role of this compound Moiety |

| Chiral Polymers | Induce helical structures, creating materials for chiral separations and sensing. |

| Functional Surfaces | Covalent attachment to surfaces to control wettability, adhesion, and biocompatibility. |

| Biomaterials | Component of biodegradable polymers for drug delivery or tissue engineering scaffolds. |

| Membrane Technology | Incorporation into membranes for selective transport of small molecules. |

Advanced Functionalization for Chemical Biology Probes

Chemical biology relies on the use of small molecules, or "probes," to study and manipulate biological systems. probes-drugs.org this compound is an ideal starting point for the synthesis of sophisticated chemical probes due to its distinct functional groups that allow for orthogonal chemical modifications.

The primary amine of the aminomethyl group can be selectively functionalized after the removal of the Cbz protecting group. This site is perfect for attaching various functional moieties, such as:

Reporter Groups: Fluorophores (e.g., fluorescein, rhodamine) for tracking the molecule's location in cells via microscopy.

Affinity Tags: Biotin or clickable handles (alkynes, azides) for identifying binding partners through pull-down experiments and proteomics. nih.gov

Photo-crosslinkers: Groups that can be activated by light to form covalent bonds with nearby proteins, permanently labeling the biological target.

The pyrrolidine nitrogen offers another site for modification, allowing for the creation of a library of probes with diverse properties. By varying the substituents at this position, researchers can fine-tune the probe's solubility, cell permeability, and target affinity. This systematic approach is crucial for developing high-quality chemical probes that are potent, selective, and suitable for use in cellular or in vivo experiments. probes-drugs.org The development of such tools could provide invaluable insights into the function of enzymes and receptors in health and disease. nih.gov

Development of Next-Generation Pyrrolidine-Based Catalysts

Pyrrolidine derivatives, most notably proline and its analogues, are among the most successful scaffolds in asymmetric organocatalysis. nih.gov The chiral structure of this compound makes it a highly attractive precursor for the development of new, more complex, and efficient organocatalysts.

Future research will focus on the synthesis of bifunctional catalysts derived from this compound. The pyrrolidine nitrogen can act as a nucleophile or a Lewis base to activate one substrate (e.g., by forming an enamine with a ketone), while the aminomethyl group can be modified to introduce a second catalytic moiety. This second group could be a hydrogen-bond donor (like a thiourea (B124793) or sulfonamide) or a Brønsted acid/base, which would co-catalyze the reaction by activating the second substrate. nih.gov This dual activation strategy often leads to significantly enhanced reactivity and stereoselectivity.

Table 3: Strategies for Developing Catalysts from this compound

| Catalyst Design Strategy | Modification on the Scaffold | Target Reactions | Reference |

| Bifunctional Amine/Hydrogen-Bond Donor | Conversion of the aminomethyl group into a thiourea or squaramide. | Michael additions, Aldol (B89426) reactions. | nih.gov |

| Peptide-Based Catalysts | Coupling amino acids or short peptides to the aminomethyl group. | Aldol and Mannich reactions. | nih.gov |

| Phase-Transfer Catalysts | Quaternization of the pyrrolidine nitrogen and functionalization of the side chain. | Asymmetric alkylations. | nih.gov |

| Metal-Ligand Complexes | Modification of the side chain to create a chelating ligand for asymmetric metal catalysis. | Hydrogenations, C-C coupling reactions. | nih.gov |

The modular nature of the this compound scaffold allows for the systematic tuning of the catalyst's steric and electronic properties. By creating libraries of related catalysts and screening them against various asymmetric transformations, researchers can identify next-generation catalysts with superior performance for challenging chemical reactions.

Q & A

Basic: What are the common synthetic routes for preparing (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine?

Methodological Answer:

The synthesis typically involves introducing the Cbz (carbobenzyloxy) protecting group to the pyrrolidine nitrogen, followed by functionalization at the 3-position. Key steps include:

- Catalytic Methods : Use of Fe₂O₃@SiO₂/In₂O₃ catalysts for efficient coupling reactions, as demonstrated in pyrrolidine derivative syntheses .

- Protection/Deprotection : Selective CBz protection of the amine group under basic conditions (e.g., NaHCO₃), followed by aminomethylation via reductive amination or nucleophilic substitution .

- Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via NMR and IR spectroscopy .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm the Cbz group (aromatic protons at ~7.3 ppm) and pyrrolidine backbone (δ 3.5–4.0 ppm for N-CH₂; δ 1.5–2.5 ppm for ring protons) .

- IR Spectroscopy : Identify the carbamate C=O stretch (~1690–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) for the CBz group .

- Mass Spectrometry : Confirm molecular weight (M+ for C₁₃H₁₆N₂O₂: 248.28 g/mol) using ESI or EI-MS .

Advanced: How can researchers ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) to separate enantiomers. Compare retention times with reference standards .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysts to minimize racemization during aminomethylation .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +15° for the (S)-enantiomer in methanol) .

Advanced: What strategies are effective in resolving contradictions between synthetic yield and purity data?

Methodological Answer:

- Iterative Analysis : Use qualitative research frameworks to re-examine reaction conditions (e.g., solvent polarity, temperature) and identify outliers. For example, inconsistent yields may arise from incomplete CBz protection, detectable via TLC .

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to verify structural assignments .

- Resource Balancing : Apply Conservation of Resources (COR) theory to optimize reagent stoichiometry and minimize side reactions (e.g., overalkylation) .

Basic: What are the key considerations in selecting protecting groups for pyrrolidine derivatives?

Methodological Answer:

- CBz vs. Boc : CBz (benzyloxycarbonyl) offers stability under acidic conditions but requires hydrogenolysis for removal, while Boc (tert-butyloxycarbonyl) is cleaved under mild acids (e.g., TFA) .

- Aminomethyl Protection : Use Fmoc (fluorenylmethyloxycarbonyl) for temporary protection in solid-phase peptide synthesis, compatible with CBz .

Advanced: How does the stereochemistry of this compound influence its reactivity?

Methodological Answer:

- Steric Effects : The (S)-configuration directs nucleophilic attack to the less hindered face, enhancing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Catalytic Activity : Enantiopure derivatives act as ligands in asymmetric catalysis (e.g., Rh-complexed pyrrolidines for enantioselective hydrogenation) .

- Biological Interactions : Stereochemistry impacts binding affinity to targets like G-protein-coupled receptors (GPCRs), validated via molecular docking studies .

Advanced: What computational methods predict the physicochemical properties of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, logP (octanol-water partition coefficient), and pKa .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess solubility and stability .

- QSPR Models : Use Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., electron-withdrawing groups) with melting points or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.